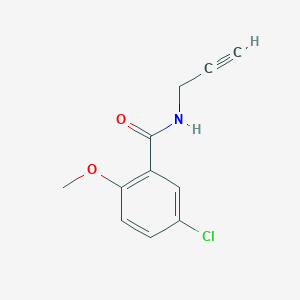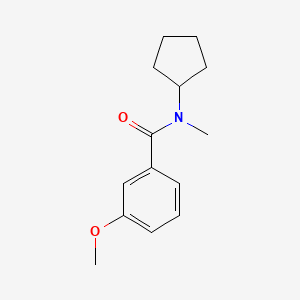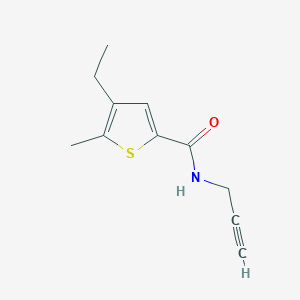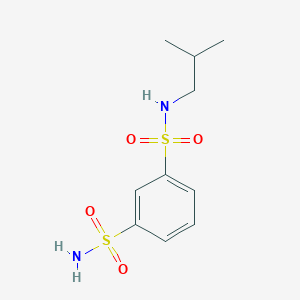
3-N-(2-methylpropyl)benzene-1,3-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N-(2-methylpropyl)benzene-1,3-disulfonamide, also known as MPB, is a chemical compound that has been widely used in scientific research. MPB is a sulfonamide-based inhibitor that has been shown to have significant effects on various biological processes.
Mecanismo De Acción
The mechanism of action of 3-N-(2-methylpropyl)benzene-1,3-disulfonamide involves the binding of the compound to the active site of the target enzyme or protein. This binding inhibits the activity of the enzyme or protein, leading to a decrease in the biological function of the target molecule.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different biological systems. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to decrease the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the extracellular environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-N-(2-methylpropyl)benzene-1,3-disulfonamide in lab experiments is its specificity for the target enzyme or protein. This specificity allows for the selective inhibition of the target molecule without affecting other biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the use of 3-N-(2-methylpropyl)benzene-1,3-disulfonamide in scientific research. One area of interest is the development of this compound-based inhibitors for other enzymes and proteins. Another area of interest is the use of this compound in the development of new cancer therapies. Finally, the use of this compound in the study of acid-base balance and its role in various biological processes is another area of potential future research.
Conclusion
In conclusion, this compound is a sulfonamide-based inhibitor that has been widely used in scientific research. Its specificity for the target enzyme or protein makes it a valuable tool for the study of various biological processes. The synthesis method of this compound involves the reaction of 2-methylpropylamine with 1,3-dichlorobenzene followed by the reaction with sodium sulfite. The mechanism of action of this compound involves the binding of the compound to the active site of the target enzyme or protein. This compound has various biochemical and physiological effects and has advantages and limitations for lab experiments. Finally, there are several future directions for the use of this compound in scientific research.
Métodos De Síntesis
The synthesis of 3-N-(2-methylpropyl)benzene-1,3-disulfonamide involves the reaction of 2-methylpropylamine with 1,3-dichlorobenzene followed by the reaction with sodium sulfite. The final product is purified through recrystallization. The yield of this reaction is approximately 60%.
Aplicaciones Científicas De Investigación
3-N-(2-methylpropyl)benzene-1,3-disulfonamide has been widely used in scientific research as an inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Propiedades
IUPAC Name |
3-N-(2-methylpropyl)benzene-1,3-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S2/c1-8(2)7-12-18(15,16)10-5-3-4-9(6-10)17(11,13)14/h3-6,8,12H,7H2,1-2H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZWBZQLBWJQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7537028.png)

![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)
![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)
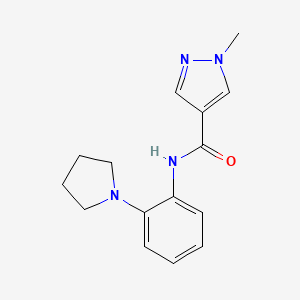
![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpropanamide](/img/structure/B7537064.png)
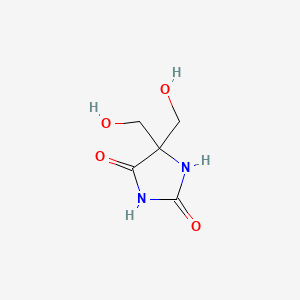
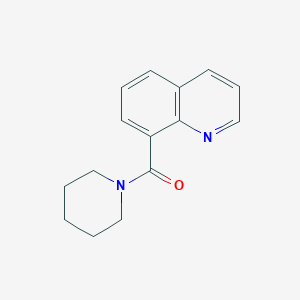
![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)
![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-5,5-dipropylimidazolidine-2,4-dione](/img/structure/B7537085.png)
